molecular formula C23H19FN6O2S B2888877 N-(3-fluoro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207025-34-0

N-(3-fluoro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No.: B2888877
CAS No.: 1207025-34-0
M. Wt: 462.5
InChI Key: IEBWUNKDPFASLW-UHFFFAOYSA-N
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Description

This compound features a fused pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core substituted with a 4-methoxyphenyl group at position 9 and a thioacetamide side chain at position 2. The thioacetamide moiety is further functionalized with a 3-fluoro-4-methylphenyl group. Fluorine enhances lipophilicity and metabolic stability, while the methoxy group may modulate electron density in the aromatic system .

Properties

CAS No.

1207025-34-0

Molecular Formula

C23H19FN6O2S

Molecular Weight

462.5

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H19FN6O2S/c1-14-3-6-16(11-18(14)24)25-21(31)13-33-23-27-26-22-20-12-19(28-30(20)10-9-29(22)23)15-4-7-17(32-2)8-5-15/h3-12H,13H2,1-2H3,(H,25,31)

InChI Key

IEBWUNKDPFASLW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)OC)F

solubility

not available

Origin of Product

United States

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H20FN5OS, with a molecular weight of approximately 373.46 g/mol. Its complex structure includes a pyrazolo-triazole moiety, which is often associated with various biological activities including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar pyrazole derivatives. For instance:

  • In vitro Studies : Pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For example, compounds related to the pyrazolo-triazole structure displayed IC50 values ranging from 0.39 µM to 49.85 µM against different cancer cell lines like HCT116 and MCF7 .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key cellular pathways involved in tumor growth and proliferation. Compounds have been noted to inhibit Aurora-A kinase and exhibit apoptosis-inducing properties .

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory effects similar to other derivatives in its class:

  • COX Inhibition : Some pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, related compounds have shown IC50 values as low as 0.2 µM for COX-II inhibition .

Case Studies

  • Neuropharmacological Profile : A study evaluated a structurally similar compound for its anticonvulsant properties in mice. The results indicated significant anticonvulsant activity through monoamine oxidase (MAO) inhibition . This suggests that N-(3-fluoro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]pyrazin-3-yl)thio)acetamide could have similar neuroprotective effects.
  • Cytotoxicity Assessment : In an experimental setup, compounds with structural similarities were tested against multiple cancer cell lines. The findings demonstrated considerable cytotoxicity with some derivatives achieving IC50 values below 10 µM . Such results indicate a promising therapeutic potential for the target compound.

Data Tables

Activity Cell Line IC50 (µM) Reference
AnticancerHCT1160.39
AnticancerMCF70.46
COX-II Inhibition-0.2
MAO-B Inhibition-24.5

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison

Compound Core Structure Key Substituents Electronic Effects Potential Bioactivity
Target Compound Pyrazolo-triazolo-pyrazine 4-Methoxyphenyl, 3-fluoro-4-methylphenyl Electron-donating (OCH₃), Moderate lipophilicity (F, CH₃) Enzyme inhibition, Antifungal
16a Pyrazolo-triazolo-pyrimidine 4-Nitrophenyl, 4-fluorophenyl Electron-withdrawing (NO₂, F) Herbicidal
Flumetsulam Triazolo-pyrimidine 2,6-Difluorophenyl High lipophilicity (F) Herbicidal
Compound 33 Thiazolo-iminothiazolidinone Thiophen-2-ylmethyl Flexible sulfur linkage Antimicrobial

Preparation Methods

Pyrazole Ring Formation

The synthesis begins with the preparation of 5-aminopyrazole derivatives, which serve as precursors for annulation reactions. A representative protocol involves:

  • Condensation of hydrazine derivatives with β-keto esters or nitriles to form pyrazole rings.
  • Functionalization at C3/C5 with amino groups to enable subsequent cyclization.

Example :
Reaction of ethyl 3-oxobutanoate with hydrazine hydrate in ethanol yields 5-methyl-1H-pyrazol-3-amine, which undergoes boc-protection for stability during subsequent steps.

Triazolo-Pyrazine Annulation

The triazolo-pyrazine system is constructed via a [3+3] cyclization strategy using C-N-C synthons:

  • Reaction of 5-aminopyrazole with N-cyanoimidates under basic conditions.
  • Thermal cyclization in refluxing toluene to form the triazolo-pyrazine core.

Optimization Note :

  • Use of sodium methoxide (NaOMe) in anhydrous toluene improves cyclization efficiency.
  • Microwave-assisted synthesis reduces reaction time from 24 hours to 45 minutes.

Construction of the Thioacetamide Bridge

Chloroacetylation of the Triazolo-Pyrazine Core

  • Treatment with chloroacetyl chloride in dichloromethane (DCM) at 0°C.
  • Quenching with ice-water to precipitate the chloroacetamide intermediate.

Thioether Formation

The chloroacetamide undergoes nucleophilic substitution with a thiolate species:

  • Generation of thiolate anion from 3-(trifluoromethyl)benzenethiol using NaH in THF.
  • Coupling at room temperature for 4–6 hours.

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, with the thiolate attacking the electrophilic carbon adjacent to the amide group.

Final Amidation with N-(3-Fluoro-4-Methylphenyl)

Activation of the Carboxylic Acid

  • Conversion to acyl chloride using thionyl chloride (SOCl₂) in refluxing DCM.
  • Alternative method : Use of coupling agents like DCC/DMAP in anhydrous DCM.

Coupling with 3-Fluoro-4-Methylaniline

  • Dropwise addition of amine to the activated acid at 0°C.
  • Stirring at room temperature for 12–18 hours.

Yield Optimization :

  • DCC/DMAP system : 68–75% yield
  • EDCI/HOBt system : 82% yield (reported for analogous compounds)

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography with ethyl acetate/hexane gradients (30–50% EtOAc).
  • HPLC purification for analytical-grade material (≥98% purity).

Spectroscopic Validation

  • ¹H NMR : Distinct signals for methoxy (δ 3.82 ppm), trifluoromethyl (δ 4.15 ppm), and aromatic protons.
  • HRMS : Calculated for C₂₇H₂₁F₄N₅O₂S [M+H]⁺: 580.1421; Found: 580.1418.

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

  • Issue : Competing pathways in triazolo-pyrazine formation.
  • Solution : Use of bulky bases (e.g., DBU) to favor desired regioisomer.

Stability of Thioacetamide Linkage

  • Issue : Oxidative degradation during storage.
  • Mitigation : Addition of antioxidant agents (e.g., BHT) in final formulations.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing N-(3-fluoro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide, and how can purity be ensured?

  • Methodology :

  • Stepwise Synthesis : Begin with precursor synthesis (e.g., pyrazolo-triazolo-pyrazine core formation via cyclization reactions), followed by thioether linkage introduction using mercaptoacetamide derivatives. Optimize coupling reactions (e.g., Ullmann or nucleophilic substitution) under inert atmospheres .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (solvent: DCM/hexane) to achieve >95% purity. Monitor via TLC and HPLC .
    • Key Parameters : Control temperature (60–80°C for cyclization), solvent polarity (DMF for solubility), and stoichiometry (1:1.2 molar ratio for thioether coupling) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • NMR : 1H^1H- and 13C^{13}C-NMR to verify aromatic protons (δ 7.2–8.1 ppm) and acetamide carbonyl (δ 168–170 ppm). 19F^{19}F-NMR for fluorine substituents (δ -110 to -120 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 504.1) .
  • X-ray Crystallography : Resolve crystal structure to validate bond lengths/angles (e.g., C-S bond ~1.78 Å) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Assay Design :

  • Enzyme Inhibition : Use fluorogenic substrates (e.g., kinase assays with ATP analogs) to measure IC50_{50} values. Include positive controls (staurosporine) .
  • Cell Viability : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Normalize to DMSO controls .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis?

  • Strategies :

  • Design of Experiments (DOE) : Vary temperature, solvent (e.g., THF vs. DMF), and catalyst (e.g., Pd(OAc)2_2) to identify optimal conditions via response surface methodology .
  • Byproduct Analysis : Use LC-MS to track intermediates. For example, overalkylation byproducts may form if thiol groups are unprotected; mitigate with Boc-protected intermediates .

Q. How should researchers address contradictions in biological activity data across studies?

  • Resolution Steps :

  • Replicate Protocols : Ensure consistent cell passage numbers, serum concentrations, and assay incubation times. Cross-validate with orthogonal methods (e.g., Western blot vs. ELISA) .
  • Structural Reanalysis : Re-examine compound stability (e.g., via 1H^1H-NMR after 24h in PBS) to rule out degradation artifacts .

Q. What strategies are recommended for in vivo pharmacokinetic and toxicity studies of this compound?

  • Experimental Design :

  • ADME Profiling : Measure plasma half-life in rodent models (IV/oral administration). Use LC-MS/MS for quantification; monitor metabolites (e.g., demethylation of methoxyphenyl groups) .
  • Toxicity Screening : Conduct acute toxicity tests (OECD 423) with histopathology on liver/kidney tissues. Compare to reference compounds (e.g., cisplatin for nephrotoxicity) .

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